

In-Depth Technical Guide: (R)-1-(Pyridin-4-yl)propan-1-amine

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Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1320105

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral amine featuring a pyridine ring attached to a propane backbone. Its specific stereochemistry makes it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological relevance of this compound. The information is structured to be a practical resource for researchers working with or considering this molecule for their studies.

Chemical and Physical Properties

(R)-1-(Pyridin-4-yl)propan-1-amine, with the molecular formula $C_8H_{12}N_2$ and a molecular weight of 136.19 g/mol, is a chiral primary amine.^[1] The presence of a stereocenter at the first carbon of the propane chain is a key structural feature.^[1] While extensive experimental data for the free base is not readily available in public literature, some properties have been estimated based on structural analogs. The dihydrochloride salt of this compound is also a common form for handling and storage, with a registered CAS number of 1311254-88-2.

Table 1: Physicochemical Properties of (R)-1-(Pyridin-4-yl)propan-1-amine

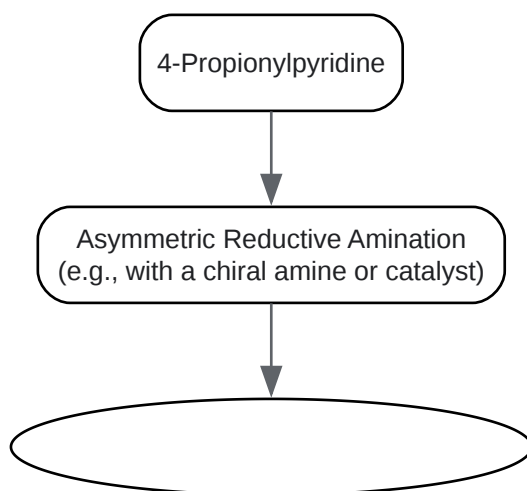
Property	Value	Source/Method
Molecular Formula	C ₈ H ₁₂ N ₂	-
Molecular Weight	136.19 g/mol	-
Boiling Point	220-225°C	Estimated, Based on structural analogs[1]
Dihydrochloride Salt		
CAS Number	1311254-88-2	-[2]

Synthesis and Experimental Protocols

The synthesis of (R)-**1-(Pyridin-4-yl)propan-1-amine** typically involves enantioselective methods to ensure the desired stereochemistry. A common strategy is the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture.

Conceptual Synthesis Workflow:

A potential synthetic approach could involve the reaction of 4-propionylpyridine with a chiral auxiliary to form a chiral imine, followed by diastereoselective reduction and subsequent removal of the auxiliary. Alternatively, reductive amination of 4-propionylpyridine using a chiral amine source or a chiral catalyst could yield the desired enantiomer.



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Caption: Conceptual workflow for the asymmetric synthesis of (R)-**1-(Pyridin-4-yl)propan-1-amine**.

Detailed Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (R)-**1-(Pyridin-4-yl)propan-1-amine** is not currently available in the public domain. The following is a generalized, hypothetical procedure based on common organic synthesis techniques for similar compounds.

Reaction: Asymmetric reductive amination of 4-propionylpyridine.

Materials:

- 4-Propionylpyridine
- (R)-alpha-Methylbenzylamine (as a chiral auxiliary)
- Titanium(IV) isopropoxide
- Sodium borohydride
- Methanol
- Diethyl ether
- Hydrochloric acid
- Sodium hydroxide
- Magnesium sulfate (anhydrous)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

- Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-propionylpyridine and a stoichiometric equivalent of (R)-alpha-methylbenzylamine in a

suitable anhydrous solvent (e.g., toluene). Add a Lewis acid catalyst, such as titanium(IV) isopropoxide, and stir the mixture at room temperature for several hours to facilitate the formation of the chiral imine.

- **Reduction:** Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions. Monitor the reaction by thin-layer chromatography (TLC) until the imine is consumed.
- **Work-up and Auxiliary Removal:** Quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether. The chiral auxiliary can be removed by acidic workup and subsequent purification.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield the desired **(R)-1-(Pyridin-4-yl)propan-1-amine**. The enantiomeric excess should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data (Predicted)

No experimental spectra for **(R)-1-(Pyridin-4-yl)propan-1-amine** are readily available. The following are predicted key spectroscopic features based on the chemical structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Features
¹ H NMR	Pyridine Protons: Two sets of doublets in the aromatic region (approx. δ 7.2-8.6 ppm).CH Proton (chiral center): A multiplet (likely a triplet of doublets) around δ 3.5-4.5 ppm.CH ₂ Protons: A multiplet around δ 1.5-2.0 ppm.CH ₃ Protons: A triplet around δ 0.8-1.2 ppm.NH ₂ Protons: A broad singlet, chemical shift dependent on solvent and concentration.
¹³ C NMR	Pyridine Carbons: Signals in the aromatic region (approx. δ 120-155 ppm).CH Carbon (chiral center): A signal around δ 50-60 ppm.CH ₂ Carbon: A signal around δ 30-40 ppm.CH ₃ Carbon: A signal around δ 10-15 ppm.
IR Spectroscopy	N-H Stretch: A broad absorption in the range of 3300-3500 cm ⁻¹ (characteristic of a primary amine).C-H Stretch (aromatic): Absorptions above 3000 cm ⁻¹ .C-H Stretch (aliphatic): Absorptions below 3000 cm ⁻¹ .C=N and C=C Stretch (pyridine ring): Absorptions in the range of 1400-1600 cm ⁻¹ .N-H Bend: An absorption around 1600 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): A peak at m/z = 136.Major Fragmentation: Alpha-cleavage is expected to be a major fragmentation pathway for aliphatic amines, leading to the loss of an ethyl group (M-29) to give a fragment at m/z = 107, or loss of a propyl group to give a fragment containing the pyridine ring.

Chemical Reactivity and Stability

(R)-1-(Pyridin-4-yl)propan-1-amine exhibits reactivity typical of both a primary amine and a pyridine derivative.

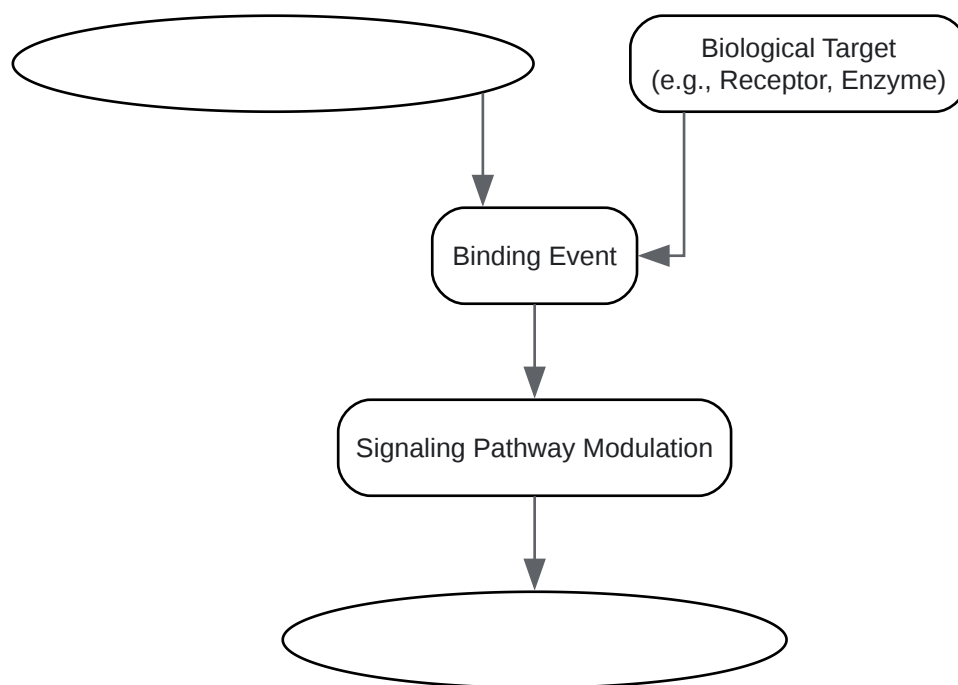
- **Amine Reactivity:** The primary amine group can undergo acylation, alkylation, and reactions with carbonyl compounds to form imines. It is also basic and will form salts with acids.
- **Pyridine Reactivity:** The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. It can also undergo electrophilic substitution reactions, although it is less reactive than benzene.
- **Stability:** The compound should be stored in a cool, dry place away from strong oxidizing agents. As an amine, it may be sensitive to air and light over time.

Biological Activity and Potential Applications

While specific biological data for **(R)-1-(Pyridin-4-yl)propan-1-amine** is limited in publicly accessible literature, its structural motifs suggest potential pharmacological relevance. The pyridine ring is a common feature in many biologically active compounds, and chiral amines are crucial for specific interactions with biological targets such as receptors and enzymes.

Compounds with similar structures have been investigated for their effects on the central nervous system, potentially influencing neurotransmitter systems.^[1] Derivatives of this compound may act as inhibitors of certain enzymes or as ligands for various receptors.^[1] Its potential applications could be in the development of novel therapeutics for neurological or psychiatric disorders.

Conceptual Biological Interaction Workflow:



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Caption: A logical diagram illustrating the potential interaction of the compound with a biological target.

Experimental Protocols for Biological Assays (General):

Detailed protocols would be target-specific. The following are general approaches.

- **Receptor Binding Assay:** To determine the affinity of the compound for a specific receptor, a radioligand binding assay could be employed. This would involve incubating the compound with a preparation of the receptor (e.g., cell membranes) and a radiolabeled ligand known to bind to the receptor. The ability of the compound to displace the radioligand is then measured.
- **Enzyme Inhibition Assay:** To assess the inhibitory activity against a particular enzyme, an in vitro enzyme assay would be performed. This typically involves incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.
- **Cell-Based Functional Assay:** To investigate the effect of the compound on cellular signaling, a cell-based assay would be necessary. This could involve treating cells expressing the

target of interest with the compound and measuring a downstream signaling event, such as changes in intracellular calcium levels, cyclic AMP production, or gene expression.

Conclusion

(R)-1-(Pyridin-4-yl)propan-1-amine is a chiral molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, its structural features make it an attractive candidate for the development of novel therapeutic agents. This guide serves as a foundational resource to encourage and support further research into this promising compound.

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References

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